(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate
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Overview
Description
(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate typically involves a multi-step process. One common method starts with the preparation of 5-phenyltetrazole, which is then reacted with (4-nitrophenyl)methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: Another compound with a similar structure but different biological activities.
2-(N-((2’-(2H-tetrazole-5-yl)-[1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid: Known for its antihypertensive properties.
Uniqueness
(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate stands out due to its unique combination of a nitrophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O4 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate |
InChI |
InChI=1S/C16H13N5O4/c22-15(25-11-12-6-8-14(9-7-12)21(23)24)10-20-18-16(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
JYQNBYHTXLDZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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